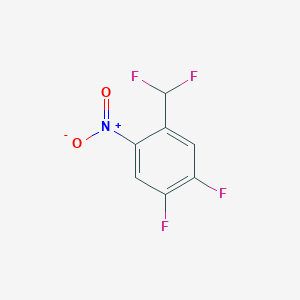
4,5-Difluoro-2-nitrobenzodifluoride
Descripción general
Descripción
4,5-Difluoro-2-nitrobenzodifluoride is a useful research compound. Its molecular formula is C7H3F4NO2 and its molecular weight is 209.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4,5-Difluoro-2-nitrobenzodifluoride (DFNB) is a fluorinated aromatic compound with a molecular formula of and a CID of 118829205. Its unique structure, characterized by two fluorine atoms and a nitro group, suggests potential biological activities, particularly in medicinal chemistry and agrochemical applications.
The compound exhibits several noteworthy chemical properties that contribute to its biological activity:
- Molecular Weight : 201.1 g/mol
- Solubility : Soluble in organic solvents, which enhances its utility in various chemical reactions and biological assays.
- Reactivity : The presence of fluorine atoms can influence the compound's reactivity and interaction with biological targets.
The biological activity of DFNB can be attributed to its ability to interact with various biomolecules. Research indicates that compounds with similar structures can act as:
- Enzyme Inhibitors : By binding to active sites on enzymes, fluorinated compounds can inhibit their activity, impacting metabolic pathways.
- Receptor Modulators : DFNB may affect neurotransmitter receptors, particularly those involved in excitatory signaling pathways such as NMDA receptors. This could lead to neuroprotective effects or modulation of excitatory neurotransmission.
Antimicrobial Activity
A study examining the antimicrobial properties of DFNB revealed:
- Inhibition of Bacterial Growth : DFNB showed significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 32 |
Cytotoxicity Assays
In vitro cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) indicated that DFNB possesses cytotoxic properties:
- IC50 Values : The IC50 for HeLa cells was found to be 25 µM, while for MCF-7 cells it was 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Case Studies
- Neuroprotective Effects : A case study investigated the neuroprotective effects of DFNB in models of ischemic stroke. The results suggested that DFNB could reduce neuronal loss and improve functional recovery post-stroke by modulating NMDA receptor activity.
- Agrochemical Applications : Research into the use of DFNB as an agrochemical demonstrated its effectiveness as a herbicide. Field trials indicated a significant reduction in weed biomass when applied at concentrations of 1 kg/ha.
Propiedades
IUPAC Name |
1-(difluoromethyl)-4,5-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-3(7(10)11)6(12(13)14)2-5(4)9/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJWRDUYUCDZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















